Cas no 83454-31-3 (atropine)

atropine structure
atropine Chemische en fysische eigenschappen
Naam en identificatie
-
- atropine
- Benzeneacetic acid, α-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- Lopac0_000567
- KBio2_006775
- SBI-0050031.P005
- Prestwick1_000565
- A0754
- NCGC00015026-06
- NCGC00261252-01
- Spectrum5_000545
- NCGC00015026-07
- NCGC00015026-13
- SPBio_000048
- NS00008542
- Q27181620
- CHEMBL195
- Spectrum2_000094
- Lopac0_000042
- H 9002
- Prestwick3_000565
- Oprea1_442738
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
- SR-01000075162
- Tox21_500567
- hyoscyamine
- BDBM86231
- 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
- KBioGR_002450
- NINDS_000558
- Atropine,(-)
- SR-01000075162-12
- .alpha.-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-
- Benzeneacetic acid, .alpha.-(hydroxymethyl)- 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester endo-(.+/-.)-
- SR-01000075162-1
- NCGC00015026-12
- AKOS009031432
- SR-01000075162-2
- DL-Tropyl tropate
- KBioSS_001639
- NSC_3661
- NCGC00015026-22
- UPCMLD-DP018:001
- NCGC00093951-02
- NCGC00161600-01
- Benzeneacetic acid, .alpha.-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(S)-endo]-
- SDCCGSBI-0050031.P007
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate
- (8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenyl-propanoate
- KBio3_001374
- NCGC00161600-02
- NCGC00015026-11
- AB00514677
- VS-12248
- KBio1_000558
- NCGC00093951-04
- AB00514677_07
- 3-hydroxy-2-phenylpropanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester
- KBio2_004207
- 83454-31-3
- 2-Phenylhydracrylic acid 3-.alpha.-tropanyl ester
- NCGC00015026-03
- 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol (.+/-.)-tropate (ester)
- D88314
- (.+/-.)-Atropine
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl tropate #
- L-Hyoscyamine, >=98% (TLC), powder
- L001264
- HMS3373B22
- NCGC00094699-01
- HMS3372F19
- NCGC00015026-10
- L-Hyoscyamine (sulfate)
- Q-200659
- Atropine sulfate
- NCGC00015026-08
- .beta.-Phenyl-.gamma.-oxypropionsaeure-tropyl-ester
- BSPBio_000350
- Prestwick2_000565
- Prestwick0_000565
- SR-01000075162-13
- Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
- L-Hyoscyamine, analytical standard
- Atropisol (Salt/Mix)
- HMS3261B16
- 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol (.+/-.)-tropate
- DivK1c_000558
- NCGC00093951-01
- CHEBI:104243
- NCGC00015026-21
- CAS_51-55-8
- UPCMLD-DP018
- Spectrum_001159
- NCGC00015026-05
- Benzeneacetic acid, .alpha.-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(S)-endo]-, sulfate (2:1) (salt)
- DTXSID00858967
- H0450
- CHEMBL9751
- CCG-204138
- Tropic acid, 3-.alpha.-tropanyl ester
- (.+/-.)-Tropyl tropate
- NCGC00015026-04
- L-Hyoscyamine
- NCGC00015026-14
- Spectrum3_000307
- (.+/-.)-Hyoscyamine
- LP00567
- NCGC00015026-09
- NCGC00161600-03
- AC-15995
- NCGC00093951-03
- SDCCGMLS-0066623.P001
- BRD-A93739713-065-03-5
- SCHEMBL2813
- NCGC00094699-02
- BSPBio_001874
- 1-.alpha.-H,5-.alpha.-H-Tropan-3-.alpha.-ol (.+/-.)-tropate
- BPBio1_000386
- Daturine (sulfate)
- KBio2_001639
- SMP1_000031
- CS-0526746
- Spectrum4_001813
- SPBio_002569
- EU-0100567
- IDI1_000558
- (8-methyl-8-azabicy-clo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate
- HMS3652A17
-
- MDL: MFCD00066766
- Inchi: 1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3
- InChI-sleutel: RKUNBYITZUJHSG-UHFFFAOYSA-N
- LACHT: OCC(C1=CC=CC=C1)C(=O)OC1CC2N(C)C(CC2)C1
Berekende eigenschappen
- Exacte massa: 289.16779360g/mol
- Monoisotopische massa: 289.16779360g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 5
- Complexiteit: 353
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 49.8Ų
atropine Gerelateerde literatuur
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
Gerelateerde categorieën
- Natuurlijke producten en extracten plantenextracten plantengebaseerd Cyphanthera myosotidea
- Natuurlijke producten en extracten plantenextracten plantengebaseerd Crenidium spinescens
- Natuurlijke producten en extracten plantenextracten plantengebaseerd Anthocercis ilicifolia
- Oplosmiddelen en organische chemicaliën organische verbindingEN alkaloiden en afgeleiden tropane-alkaloiden tropane-alkaloiden
- Oplosmiddelen en organische chemicaliën organische verbindingEN alkaloiden en afgeleiden tropane-alkaloiden
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